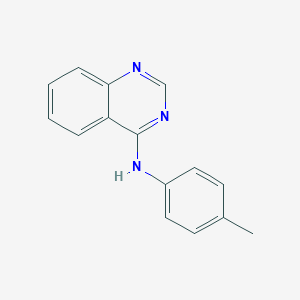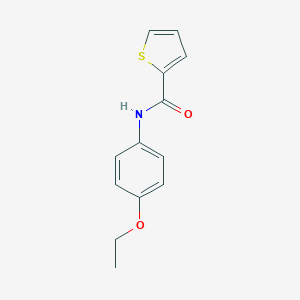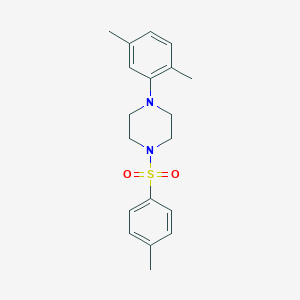
1-(2,5-Dimethylphenyl)-4-tosylpiperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)-4-tosylpiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that contain a six-membered ring with two nitrogen atoms at opposite positions The compound is characterized by the presence of a 2,5-dimethylphenyl group and a tosyl group attached to the piperazine ring
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylphenyl)-4-tosylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-4-tosylpiperazine typically involves the reaction of 1-(2,5-dimethylphenyl)piperazine with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The tosylation reaction results in the formation of the desired product, which can be purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1-(2,5-Dimethylphenyl)-4-tosylpiperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried to obtain the final compound in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylphenyl)-4-tosylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives with different functional groups replacing the tosyl group.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylphenyl)-4-tosylpiperazine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Dimethylphenyl)piperazine: Lacks the tosyl group but shares the same phenyl substitution pattern.
4-Tosylpiperazine: Contains the tosyl group but lacks the 2,5-dimethylphenyl substitution.
1-(2,5-Dimethylphenyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a tosyl group.
Uniqueness
1-(2,5-Dimethylphenyl)-4-tosylpiperazine is unique due to the presence of both the 2,5-dimethylphenyl group and the tosyl group, which confer specific chemical and biological properties. This combination of functional groups allows for unique interactions and reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-5-8-18(9-6-15)24(22,23)21-12-10-20(11-13-21)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAHDAQJLXCSOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3,4-Dimethylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B500668.png)
![N-[4-(2-phenylethoxy)phenyl]acetamide](/img/structure/B500671.png)
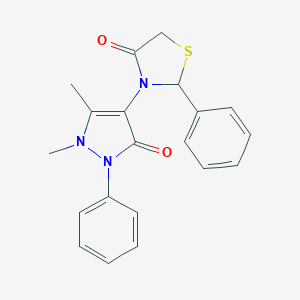

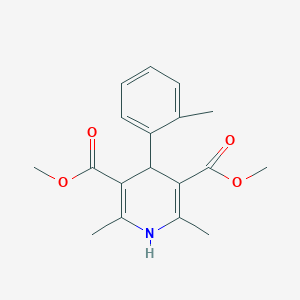

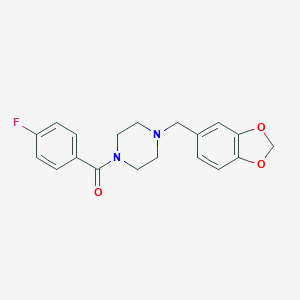
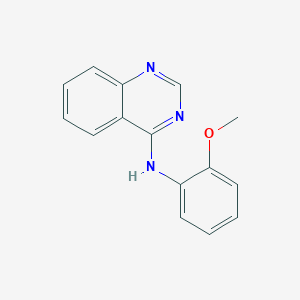
![5,6-Dimethyl-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B500683.png)
![4-{6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B500685.png)
![2-amino-4-(3-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500689.png)
![2-amino-4-(2-fluorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B500690.png)
